The Dual Role of DOHyA in TODGA-Based Solvent Systems: Radiolytic Degradation and Process Enhancement in Nuclear Reprocessing
The Dual Role of DOHyA in TODGA-Based Solvent Systems: Radiolytic Degradation and Process Enhancement in Nuclear Reprocessing
Executive Summary
In the advanced closed nuclear fuel cycle, the partitioning of minor actinides (Am, Cm) from high-level liquid waste (HLLW) is critical for reducing the long-term radiotoxicity of spent nuclear fuel. The extractant N,N,N',N'-tetraoctyldiglycolamide (TODGA) has emerged as the industry standard for these separations (e.g., in EURO-GANEX and i-SANEX processes) due to its exceptional affinity for trivalent actinides[1]. However, in the harsh radiation fields of HLLW, TODGA undergoes radiolytic degradation.
This technical guide explores the mechanistic formation and physicochemical impact of N,N-dioctyl-2-hydroxyacetamide (DOHyA) , a primary radiolytic degradation product of TODGA. Far from being a mere waste byproduct, DOHyA exhibits a complex duality: it acts as an in-situ phase modifier that prevents deleterious third-phase formation, yet it also alters the extraction thermodynamics by demonstrating an affinity for undesirable fission products[2][3]. Understanding this duality is paramount for scientists and engineers designing solvent recycling strategies and scaling up hydrometallurgical processes.
Mechanistic Pathways: Radiolysis of TODGA and the Emergence of DOHyA
When a solvent system comprising TODGA in an aliphatic diluent (such as n-dodecane) is exposed to ionizing radiation (alpha or gamma), the energy is primarily absorbed by the diluent. This generates n-dodecane radical cations ( RH∙+ ) and solvated electrons ( esolv− ), which subsequently transfer their energy to the TODGA molecules[4].
The molecular architecture of TODGA makes it particularly susceptible to cleavage at the ether-oxygen bonds. The dominant degradation pathway involves the rupture of the Oether−Cether bond, leading directly to the formation of DOHyA and N,N-dioctylacetamide (DOAA)[4].
Causality of Degradation: The high yield of DOHyA is driven by the stability of the resulting hydroxyl group formed upon the abstraction of a hydrogen atom by the fragmented radical. Because DOHyA retains half of the diglycolamide skeleton (specifically, one amide group and a terminal hydroxyl group), it remains highly surface-active and moderately lipophilic, preventing its easy removal through simple aqueous washing steps[3].
Radiolytic degradation pathway of TODGA yielding DOHyA via ether-C bond cleavage.
Physicochemical Impact: DOHyA as an In-Situ Phase Modifier
A major operational limitation of neat TODGA/n-dodecane systems is "third-phase formation." When extracting high concentrations of trivalent metal ions and nitric acid, TODGA forms reverse micelles. As metal loading increases, these polar aggregates grow in size until they exceed the solubility limit of the non-polar n-dodecane diluent, splitting the organic phase into a light, diluent-rich phase and a heavy, metal-rich third phase[2].
The Causality of Phase Mitigation: DOHyA naturally mitigates this phenomenon. Due to its polar hydroxyl group and smaller steric footprint compared to TODGA, DOHyA co-extracts and intercalates into the TODGA-metal aggregates. This intercalation disrupts the highly ordered micellar structure, effectively reducing the average aggregate size and minimizing protonation[2]. Consequently, the macroscopic phase separation is prevented.
Recent studies have shown that a combined solvent system of TODGA + DOHyA in n-dodecane exhibits exceptional radiolytic stability, with only minor changes in density and viscosity under high gamma doses[5].
Quantitative Physicochemical Data Summary
The following table summarizes the key physical and radiolytic properties of the solvent systems under investigation:
| Parameter | TODGA / n-Dodecane | DOHyA / n-Dodecane | TODGA + DOHyA / n-Dodecane |
| System Role | Primary Extractant | Degradation Product / Modifier | Synergistic Solvent System |
| Dose Constant ( d ) | ~4.65 × 10⁻³ kGy⁻¹[4] | N/A (Subject to further breakdown) | Highly stable under irradiation[5] |
| Third-Phase Risk | High (at high metal loading)[2] | Low | Mitigated (Prevents aggregation)[2] |
| Density Trend | Intermediate[5] | Lowest[5] | Highest[5] |
| Viscosity Trend | Intermediate[5] | Lowest[5] | Highest[5] |
| Extraction Affinity | Actinides(III) / Lanthanides(III) | Fission Products & Actinides[3] | Enhanced Actinide Separation[2] |
Metal Complexation and Radioprotection
An intriguing phenomenon in the radiochemistry of these extractants is radioprotection via metal complexation . When TODGA or DOHyA is irradiated in the presence of macroconcentrations of metal ions (e.g., Nd³⁺, Eu³⁺, or Am³⁺), the rate of radiolytic degradation significantly decreases[1][3].
The Causality of Radioprotection:
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Energy Sink Mechanism: The heavy metal center acts as an energy sink. Excitation energy transferred from the solvent radicals to the ligand is rapidly dissipated by the metal ion (often via non-radiative decay or luminescence), preventing the localization of energy required to break the Oether−Cether bond.
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Structural Rigidity: The formation of a rigid, multidentate coordination sphere restricts the conformational freedom of the ligand. This steric locking prevents the structural deformation necessary for bond dissociation to occur following a radical attack.
Self-Validating Experimental Protocol: Radiolysis and Extraction Workflow
To accurately assess the impact of DOHyA accumulation and the radiolytic stability of TODGA, researchers must employ a self-validating experimental workflow. A self-validating protocol ensures that variables (like evaporative losses or incomplete phase separation) are internally controlled via mass balance checks and baseline comparisons.
Step-by-Step Methodology
Step 1: Solvent Preparation & Baseline Establishment (Control)
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Prepare the organic phase: 0.15 mol/kg TODGA and 0.29 mol/kg DOHyA in n-dodecane[2].
-
Validation: Measure the initial density, viscosity, and FTIR spectra of the unirradiated solvent to establish a baseline.
Step 2: Pre-equilibration
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Contact the organic phase with an aqueous phase containing 1.05–11.33 mol/kg HNO₃ and a known concentration of Eu(III) or Nd(III) (e.g., 10 mM) at a 1:1 phase ratio[2].
-
Validation: Perform a mass balance check. The concentration of metal in the aqueous phase plus the organic phase must equal 100% of the initial input.
Step 3: Irradiation
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Subject the pre-equilibrated biphasic system to gamma irradiation (e.g., ⁶⁰Co source) up to absorbed doses of 500 kGy[3].
-
Validation: Utilize Fricke or alanine dosimetry to confirm the exact absorbed dose. Run a parallel control sample without metal ions to isolate the radioprotective effect.
Step 4: Liquid-Liquid Extraction & Phase Analysis
-
Separate the phases post-irradiation. Measure the distribution ratio ( D ) of the metal ions using radiometric techniques (for Am/Cm) or ICP-MS (for Nd/Eu)[1][3].
-
Validation: Compare the D values of the irradiated samples against the unirradiated baseline to quantify performance degradation.
Step 5: Instrumental Quantification
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Analyze the organic phase using HPLC-MS to quantify the remaining TODGA and the generated DOHyA[3].
-
Use FTIR spectroscopy to probe the coordination chemistry and confirm the reduction in aggregate size (indicated by shifts in the carbonyl stretching frequencies)[1].
Self-validating experimental workflow for solvent irradiation and extraction analysis.
Implications for Industrial Hydrometallurgy
The dual nature of DOHyA presents both opportunities and challenges for industrial scale-up. While its presence as a phase modifier stabilizes the hydrodynamics of the solvent extraction process by preventing third-phase formation, its accumulation in the recycled solvent loop cannot be ignored[2][3].
Because DOHyA and its subsequent degradation compounds exhibit a high affinity for undesirable fission products (such as Sr, Zr, and Pd)[3], an unchecked accumulation of DOHyA will eventually lead to the contamination of the minor actinide product stream. Therefore, future flowsheet developments must either integrate specific solvent wash steps (e.g., using sodium carbonate or specialized stripping agents) capable of selectively removing DOHyA, or intentionally formulate the initial solvent as a TODGA + DOHyA binary mixture, allowing engineers to tightly control and predict the thermodynamic baseline of the extraction process from cycle zero.
References
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Narayanan, P. S., Mishra, S., & Narasimhan, D. (2024). TODGA-DOHyA: Physicochemical Insights into a Stable Solvent System for Nuclear Reprocessing. Journal of Chemical & Engineering Data.[Link]
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Kimberlin, A., Guillaumont, D., Arpigny, S., et al. (2021). An Experimental and Computational Look at the Radiolytic Degradation of TODGA and the Effect on Metal Complexation. ResearchGate.[Link]
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Sánchez-García, I., Egberink, R. J. M., Verboom, W., & Galán, H. (2024). Gamma radiolysis studies of N,N-dioctyl-2-hydroxyacetamide: Complexation effect on the stability and implications on the hydrometallurgical extraction performance. University of Twente Research Information.[Link]
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RSC Publishing. (2025). Impacts of molecular architecture on the radiation-induced degradation and reaction kinetics of hydrophobic diglycolamides with the solvated electron and the dodecane radical cation.[Link]
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